molecular formula C18H18O4 B12413625 rac Enterolactone-d6

rac Enterolactone-d6

Cat. No.: B12413625
M. Wt: 304.4 g/mol
InChI Key: HVDGDHBAMCBBLR-MPBXAEPNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Enterolactone-d6 is synthesized through the deuteration of enterolactone. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of enterolactone. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of enterolactone-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The purity and yield of the final product are critical factors in industrial production .

Chemical Reactions Analysis

Types of Reactions

Enterolactone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enterolactone-d6 has a wide range of scientific research applications:

Mechanism of Action

Enterolactone-d6 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Enterolactone-d6

Enterolactone-d6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides insights into the pharmacokinetics and metabolic pathways of enterolactone, making it a valuable tool in scientific research .

Properties

Molecular Formula

C18H18O4

Molecular Weight

304.4 g/mol

IUPAC Name

(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D

InChI Key

HVDGDHBAMCBBLR-MPBXAEPNSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C=C3[2H])[2H])O)[2H])[2H])O)[2H]

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Origin of Product

United States

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